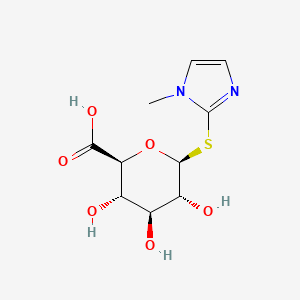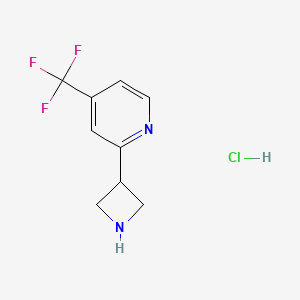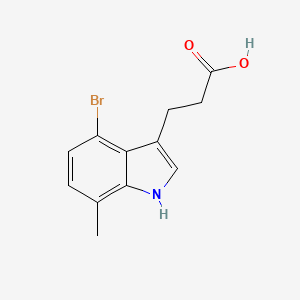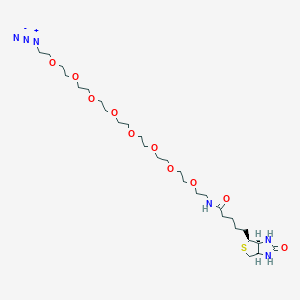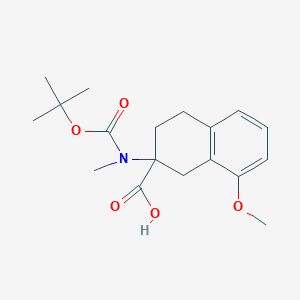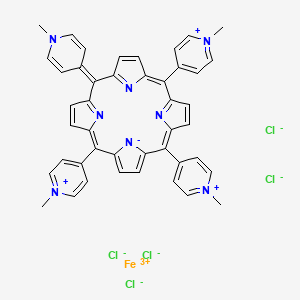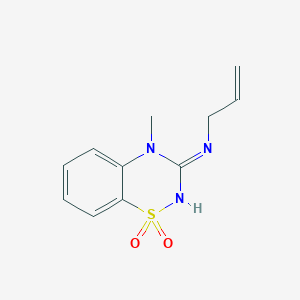
4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide is a chemical compound that features a piperidine ring substituted with a bromomethyl group and a trifluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(2,2,2-trifluoroethyl)piperidine.
Bromomethylation: The piperidine derivative is then subjected to bromomethylation using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by treating the bromomethylated product with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the trifluoroethyl group or the piperidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products may include alcohols, ketones, or carboxylic acids.
Reduction Reactions: Products can include dehalogenated compounds or reduced piperidine derivatives.
Applications De Recherche Scientifique
4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Material Science: It is employed in the synthesis of fluorinated polymers and other advanced materials.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,2,2-Trifluoroethyl)piperidine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
1-(2,2,2-Trifluoroethyl)piperidine: Similar structure but without the bromomethyl substitution, leading to different reactivity and applications.
4-Bromomethylpiperidine:
Uniqueness
4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine Hydrobromide is unique due to the presence of both the bromomethyl and trifluoroethyl groups. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C8H14Br2F3N |
|---|---|
Poids moléculaire |
341.01 g/mol |
Nom IUPAC |
4-(bromomethyl)-1-(2,2,2-trifluoroethyl)piperidine;hydrobromide |
InChI |
InChI=1S/C8H13BrF3N.BrH/c9-5-7-1-3-13(4-2-7)6-8(10,11)12;/h7H,1-6H2;1H |
Clé InChI |
GIUBMISGHZTXSZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CBr)CC(F)(F)F.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Diethylamino)propylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13716935.png)

